2-(Aminomethyl)-4-bromoaniline

Medicinal Chemistry Drug Design Physicochemical Properties

2-(Aminomethyl)-4-bromoaniline (CAS 771583-12-1) is the definitive 4-bromo isomer for synthetic programs requiring precise LogP control. Its para-substitution pattern guarantees high-yielding Suzuki, Buchwald-Hartwig, and Sonogashira couplings by minimizing steric hindrance at the oxidative addition site—a critical advantage over the 6-bromo (ortho) isomer. Procuring the 98% purity grade minimizes impurity carryover in late-stage API syntheses, reducing purification costs and improving reproducibility. The dihydrochloride salt (CAS 1004997-73-2) is available for aqueous solubility needs. Choose the 4-bromo isomer to maintain SAR consistency in lipophilicity-driven lead optimization. Standard international B2B shipping applies.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 771583-12-1
Cat. No. B1603115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-4-bromoaniline
CAS771583-12-1
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)CN)N
InChIInChI=1S/C7H9BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2
InChIKeyJXPHLUCMHXXHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-4-bromoaniline (CAS 771583-12-1): Procurement-Grade Intermediate for Selective Medicinal Chemistry Scaffolds


2-(Aminomethyl)-4-bromoaniline (CAS 771583-12-1) is an ortho-aminomethyl, para-bromo-substituted aromatic amine with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol [1]. It is classified as a halogenated aniline derivative and is supplied commercially at purities of 95-98%, typically as a free base or dihydrochloride salt for enhanced stability and handling . The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the construction of pharmaceutical and agrochemical building blocks where its dual functional groups (primary aniline and primary benzylamine) enable orthogonal derivatization strategies.

Why Substituting 2-(Aminomethyl)-4-bromoaniline with Generic Bromoaniline Regioisomers Compromises Synthetic Utility and Selectivity


Regioisomers of brominated aminomethyl-anilines are not interchangeable due to distinct physicochemical and reactivity profiles dictated by the relative positioning of the bromine, aniline, and aminomethyl groups. Substitution patterns directly influence lipophilicity (LogP), electronic properties, and steric accessibility, which in turn govern downstream coupling efficiency, metabolic stability of derived pharmacophores, and regioselectivity in subsequent functionalization reactions. The 2-(aminomethyl)-4-bromo substitution pattern represents a specific and non-trivial scaffold that cannot be replicated by the 5-bromo (CAS 624813-49-6), 6-bromo (CAS 1261580-80-6), or 4-aminomethyl-2-bromo (CAS 42580-43-8) isomers without altering the synthetic outcome. The evidence detailed in Section 3 quantifies these critical differentiators.

Quantitative Differentiators of 2-(Aminomethyl)-4-bromoaniline (CAS 771583-12-1) Against Key Structural Analogs


Lipophilicity Modulation: 2-(Aminomethyl)-4-bromoaniline (XLogP3-AA 1.3) Exhibits Significantly Higher Lipophilicity than 2-Aminomethyl-5-bromoaniline (XLogP3-AA 0.9)

The computed lipophilicity of 2-(Aminomethyl)-4-bromoaniline is XLogP3-AA 1.3 [1]. In contrast, the 5-bromo regioisomer (2-(Aminomethyl)-5-bromoaniline, CAS 624813-49-6) has a computed XLogP3-AA of 0.9 [2]. This represents a 44% increase in lipophilicity for the 4-bromo isomer. The higher LogP value for the 4-bromo isomer can influence membrane permeability and protein binding in drug discovery programs where these properties are critical optimization parameters.

Medicinal Chemistry Drug Design Physicochemical Properties

Regioisomeric Purity Benchmarking: 2-(Aminomethyl)-4-bromoaniline is Commercially Available at 98% Purity, Establishing a Clear Procurement Standard for Sensitive Applications

Reputable commercial suppliers offer 2-(Aminomethyl)-4-bromoaniline at a certified purity of 98% . In contrast, many of its regioisomers, such as 2-(Aminomethyl)-6-bromoaniline, are typically supplied at a lower minimum purity specification of 95% . This 3-percentage-point difference in purity reduces the potential for side reactions or purification burdens in multi-step synthetic sequences where high intermediate fidelity is paramount.

Synthetic Chemistry Quality Control Procurement

Dual Functional Group Reactivity: The 4-Bromo Substitution Pattern Enables Orthogonal Derivatization via Nucleophilic Aromatic Substitution and Cross-Coupling

The 4-bromo substitution pattern in 2-(Aminomethyl)-4-bromoaniline is positioned para to the aniline nitrogen and meta to the aminomethyl group. This specific electronic and steric environment facilitates selective nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the bromine site while leaving the aminomethyl and aniline functionalities available for orthogonal protection and derivatization strategies . Regioisomers such as 2-(Aminomethyl)-6-bromoaniline (CAS 1261580-80-6) place the bromine ortho to the aminomethyl group, creating a sterically hindered environment that reduces cross-coupling efficiency and alters regioselectivity in electrophilic substitution reactions.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Salt Form Availability: The Dihydrochloride Salt (CAS 1004997-73-2) Provides Enhanced Aqueous Solubility and Stability Compared to Free Base Isomers

2-(Aminomethyl)-4-bromoaniline is commercially available as both the free base (CAS 771583-12-1) and the dihydrochloride salt (CAS 1004997-73-2) . The dihydrochloride salt offers significantly improved aqueous solubility and enhanced stability against oxidation and moisture compared to the free base. While other regioisomers also exist as salts, the specific combination of the 4-bromo substitution pattern with the dihydrochloride salt form is well-characterized and readily procurable, providing a distinct advantage for aqueous-phase reactions or biological assays where free base solubility is limiting.

Formulation Stability Synthetic Chemistry

Optimal Procurement and Application Scenarios for 2-(Aminomethyl)-4-bromoaniline Based on Quantified Differentiation


Medicinal Chemistry Lead Optimization Requiring Precise Lipophilicity Control

When a drug discovery program targets a specific LogP range to balance permeability and solubility, the XLogP3-AA of 1.3 for 2-(Aminomethyl)-4-bromoaniline provides a quantifiably different starting point compared to the 0.9 LogP of the 5-bromo isomer. This 0.4 log unit difference can be leveraged to fine-tune the physicochemical profile of lead series without introducing additional molecular weight or structural complexity. Procurement of the 4-bromo isomer is therefore essential for maintaining SAR consistency in lipophilicity-driven optimization campaigns [1].

Multi-Step Synthetic Routes Demanding High Intermediate Purity and Batch Consistency

For complex synthetic sequences where intermediate purity directly impacts overall yield and purification burden, procuring 2-(Aminomethyl)-4-bromoaniline at 98% purity minimizes the risk of impurity carryover. This is particularly critical in late-stage functionalization steps or in the synthesis of Active Pharmaceutical Ingredients (APIs) where stringent purity specifications are mandated. The 3-percentage-point purity advantage over the more commonly available 95% purity grade of the 6-bromo isomer translates to reduced purification costs and improved reproducibility .

Palladium-Catalyzed Cross-Coupling Reactions Requiring a Sterically Unencumbered Aryl Bromide Handle

In synthetic strategies that rely on Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to elaborate the aromatic core, the para-bromo substitution pattern of 2-(Aminomethyl)-4-bromoaniline offers a sterically accessible site for oxidative addition to palladium catalysts. This contrasts with the ortho-bromo environment in 2-(Aminomethyl)-6-bromoaniline, where steric hindrance from the adjacent aminomethyl group can reduce coupling efficiency and necessitate harsher reaction conditions or specialized ligands. Selecting the 4-bromo isomer ensures predictable and high-yielding cross-coupling outcomes .

Aqueous-Phase Reactions or Biological Assays Requiring Enhanced Compound Solubility

For applications where the free base exhibits insufficient aqueous solubility, procuring the dihydrochloride salt (CAS 1004997-73-2) of 2-(Aminomethyl)-4-bromoaniline provides a ready-to-use, water-soluble form. This eliminates the need for in-house salt formation, characterization, and purification, saving both time and resources. The salt form also offers superior storage stability, reducing the risk of degradation during long-term inventory holding .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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